Codon readthrough inducer 1

Description

Molecular Basis of Premature Termination Codons and Translational Readthrough

Genetic and Structural Foundations of PTC Pathogenicity

Nonsense mutations arise from single-nucleotide substitutions that convert sense codons into in-frame stop signals (UAA, UAG, or UGA). These PTCs trigger premature translation termination, yielding truncated proteins that often lack functional domains or exhibit dominant-negative effects. For example, in cystic fibrosis, the CFTR G542X mutation (UGA) introduces a PTC that abrogates chloride channel activity. Ribosomal recognition of PTCs involves eukaryotic release factors (eRF1 and eRF3), which catalyze peptide chain release. However, readthrough-inducing drugs modulate ribosomal fidelity, enabling near-cognate tRNAs to outcompete termination factors at PTCs.

The efficiency of TR depends critically on the stop codon identity and its immediate nucleotide context. UGA codons exhibit higher basal readthrough rates than UAG or UAA, particularly when followed by cytosine at the +4 position (e.g., UGA-C). Structural studies reveal that this "leaky" context stabilizes non-canonical base-pairing between near-cognate tRNAs and the PTC, a process enhanced by readthrough inducers.

Biological and Therapeutic Significance of Stop Codon Readthrough

TR therapies restore partial protein function, offering a genotype-agnostic approach for diverse nonsense-associated diseases. In Duchenne muscular dystrophy (DMD), readthrough of DMD PTCs reinstates dystrophin expression, improving muscle integrity. Similarly, TR in CFTR nonsense mutations restores chloride transport by 2–7% of wild-type levels, sufficient to confer clinical benefit in cystic fibrosis.

Key determinants of TR efficacy include:

- Stop codon type : UGA > UAG > UAA in responsiveness to most inducers.

- Downstream sequence : Cytosine at +4 enhances TR by 4.6-fold compared to adenine.

- Inducer pharmacology : Aminoglycosides like G418 achieve 1–15% TR depending on PTC context, while newer agents like TCP-1109 (a negamycin derivative) show 2-fold higher activity.

Evolution of Pharmacological Readthrough Inducers

Aminoglycosides and Their Derivatives

Aminoglycosides, including gentamicin and G418, were among the first TR inducers identified. These drugs bind the ribosomal decoding center, distorting rRNA to permit near-cognate tRNA incorporation at PTCs. Dose-response studies in PEX5 nonsense models demonstrate that 5–30 µg/mL G418 induces 2–6% TR, with efficacy plateauing at higher concentrations. However, dose-limiting nephro- and ototoxicity necessitate therapeutic alternatives.

Non-Aminoglycoside Small Molecules

Ataluren (PTC124), approved for DMD, operates via unclear mechanisms but shows preferential UGA readthrough. Clinical trials report 10–15% dystrophin restoration, though interpatient variability remains high. Codon Readthrough Inducer 1, a pyrimidine-based compound, exhibits comparable activity to G418 in cell-free assays, with reduced off-target effects.

Next-Generation Agents: Negamycin Derivatives and Engineered tRNAs

TCP-1109, a negamycin analog with an extended alkyl chain, achieves 15.96% TR efficiency at 200 µM—2-fold higher than G418—in DMD R3381X (UGA) models. Concurrently, engineered suppressor tRNAs (sup-tRNAs) bypass PTCs with codon-specific precision, restoring 5–7% CFTR function in airway epithelia without endogenous stop codon readthrough.

Properties

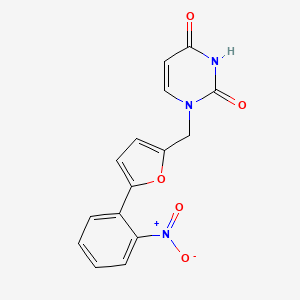

Molecular Formula |

C15H11N3O5 |

|---|---|

Molecular Weight |

313.26 g/mol |

IUPAC Name |

1-[[5-(2-nitrophenyl)furan-2-yl]methyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H11N3O5/c19-14-7-8-17(15(20)16-14)9-10-5-6-13(23-10)11-3-1-2-4-12(11)18(21)22/h1-8H,9H2,(H,16,19,20) |

InChI Key |

QZEBTIUZZYCECC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)CN3C=CC(=O)NC3=O)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Mechanisms of Action

TRIDs modulate translation termination by interacting with ribosomal components or elongation/termination factors. Key mechanisms include:

-

Inhibition of eukaryotic Release Factor 1 (eRF1): SRI-41315 destabilizes eRF1 via ubiquitin-proteasome degradation, prolonging ribosomal stalling at PTCs and enabling near-cognate tRNA incorporation .

-

Ribosomal decoding site targeting: Aminoglycosides like G418 bind the 18S rRNA decoding site, reducing translational fidelity and promoting misincorporation of amino acids at stop codons .

-

Modulation of stop codon context (SCC): Nucleotides downstream (+1, +2, +3) and upstream of the stop codon influence readthrough efficiency. For example, UGA-C contexts show higher readthrough induction than UAG or UAA .

Key Findings:

-

Downstream sequence influence: The +1 nucleotide (immediately after the stop codon) is critical. For all drugs, cytosine (C) enhances readthrough, while guanine (G) is inhibitory .

-

Upstream codon effects: Codons ending in adenosine (A) at the -3 position (e.g., UGA in a U-rich context) promote higher readthrough .

-

Drug synergy: Combinations targeting both ribosomal fidelity (e.g., G418) and eRF1 levels (e.g., SRI-41315) amplify readthrough efficiency .

Structural and Functional Insights

-

eRF1 depletion: SRI-41315 reduces eRF1 protein levels by ~50%, weakening termination efficiency and enabling readthrough without affecting global translation .

-

Ribosomal pausing: CRISPR-dCas13 systems targeting mRNA regions downstream of stop codons induce ribosomal stalling, enhancing readthrough of PTCs in HBB (thalassemia) and SPTA1 (spherocytosis) .

-

Codon-specific effects:

Comparison with Similar Compounds

Comparison with Similar Compounds

Aminoglycosides (e.g., Gentamicin, G418)

- Efficacy: Aminoglycosides are potent readthrough inducers but primarily target UGA stop codons. Gentamicin B1, a minor component of gentamicin, shows superior readthrough activity (robust at TGA, TAG, TAA) compared to standard gentamicin, which is effective mainly at UGA .

- Mechanism : Bind to the ribosome’s decoding center (DC), perturbing tRNA-mRNA interactions to promote near-cognate tRNA incorporation at stop codons .

- Toxicity : Severe nephrotoxicity and ototoxicity limit their clinical use .

Key Data :

Compound Stop Codon Specificity Readthrough Efficiency (Relative to Gentamicin B1) Toxicity Gentamicin UGA > UAA, UAG Low (10–20× lower than B1) High Gentamicin B1 UGA ≈ UAG ≈ UAA High (e.g., 60–85% WT protein restoration) Moderate-High

Ataluren (PTC124)

- Efficacy : Mixed results in clinical trials for cystic fibrosis and Duchenne muscular dystrophy. Questionable readthrough activity due to off-target effects on reporter protein stability .

- Mechanism: Poorly understood; proposed to interact with ribosomal machinery without aminoglycoside-like toxicity .

RTC#13 and RTC#14

- Efficacy: Non-aminoglycoside compounds with cell-based readthrough activity in multiple genes (e.g., ATM, dystrophin) and species. Readthrough efficiency is lower in cell-free assays (e.g., PTT-ELISA) but comparable to gentamicin in living cells, likely due to better solubility and permeability .

- Mechanism: Unknown; hypothesized to modulate tRNA recruitment or ribosomal fidelity .

2,6-Diaminopurine (DAP)

- Efficacy : Corrects UGA PTCs in CFTR by inhibiting tRNA modification enzyme FTSJ1, promoting tryptophan incorporation at UGA .

- Advantage: Low toxicity compared to aminoglycosides .

Codon Readthrough Inducer 1

- Likely shares functional similarities with RTC#13/14 .

- Advantage: Non-aminoglycoside, possibly with reduced toxicity (inferred from structural class).

Key Factors Influencing Readthrough Efficiency

Stop Codon Identity

- UGA : Most efficiently read through across species and compounds (e.g., 13/14 human readthrough genes use UGA) .

- UAG and UAA : Lower efficiency; UAA is the least permissive .

Sequence Context

- +4 Nucleotide : Cytidine at position +4 enhances UGA readthrough (e.g., in BRCA1 and AQP4) .

- RNA Structures : Stem-loop motifs downstream of stop codons (e.g., in alphaviruses) boost readthrough up to 10-fold .

Compound-Specific Interactions

- Aminoglycosides and gentamicin B1 depend on ribosomal binding, while DAP modifies tRNA pools .

Preparation Methods

Stock Solution Preparation and Standardization

Preparation of codon readthrough inducer 1 for laboratory use follows standardized protocols to ensure reproducibility. GlpBio, a reputable supplier, provides guidelines for dissolving the compound based on desired concentrations :

| Parameter | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Stock Solution | 3.1922 mL | 15.9612 mL | 31.9224 mL |

| 5 mM Stock Solution | 0.6384 mL | 3.1922 mL | 6.3845 mL |

| 10 mM Stock Solution | 0.3192 mL | 1.5961 mL | 3.1922 mL |

Key Steps:

-

Weighing: Accurately measure the compound using an analytical balance (±0.01 mg precision).

-

Solvent Selection: Reconstitute in molecular-grade dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) depending on solubility studies.

-

Mixing: Vortex for 5–10 minutes followed by ultrasonication at 25°C for 15 minutes to ensure complete dissolution.

-

Aliquoting: Dispense into sterile microcentrifuge tubes to avoid freeze-thaw cycles.

-

Storage: Maintain at -20°C for long-term stability; avoid exposure to light .

Quality Control and Validation

While purity certificates from suppliers typically guarantee >98% chemical purity, independent validation is recommended:

-

High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm to assess peak homogeneity.

-

Mass Spectrometry: Confirm molecular identity via LC-MS or MALDI-TOF .

-

Biological Activity Assays: Validate readthrough efficiency using dual-reporter systems (e.g., GFP-RFP constructs) in HEK293T or HeLa cells .

Empirical Optimization of Working Concentrations

Dose-response studies for codon readthrough inducers generally follow non-linear kinetics. Data from analogous compounds like G418 (Geneticin) suggest:

-

Threshold Concentration: Minimum 0.76 µg/mL to induce 1% readthrough in permissive stop codon contexts .

-

Saturation Effects: Concentrations >30 µg/mL often yield diminishing returns due to ribosomal saturation or cytotoxicity .

-

Context Dependency: UGA stop codons with cytosine at the +4 position exhibit 30-fold higher induction factors compared to UAG contexts .

Comparative Pharmacodynamics of Readthrough Inducers

Though direct data on this compound are limited, mechanistic parallels exist with aminoglycosides:

| Feature | This compound | G418 (Geneticin) |

|---|---|---|

| Primary Target | Ribosomal A-site | Ribosomal A-site |

| Readthrough Range | 2–6% (estimated) | 2–30% |

| Cytotoxicity | Not reported | Dose-dependent |

Critical Finding: The +4 nucleotide downstream of the stop codon disproportionately influences efficacy. For example, UGA-C contexts show 10-fold higher readthrough than UAG-GA .

Challenges in Synthetic Route Elucidation

The absence of published synthetic protocols for this compound necessitates inference from structurally related compounds:

-

Scaffold Analysis: Likely derived from benzimidazole or quinazoline cores, common in ribosomal modulators.

-

Chiral Centers: Potential stereochemical complexity requiring asymmetric catalysis.

-

Scale-Up Barriers: Low yields in cross-coupling reactions or purification challenges due to polar functional groups.

Q & A

How can researchers identify conserved motifs associated with stop codon readthrough in mammalian genes?

Basic Research Question

To identify conserved readthrough motifs, use comparative genomic analysis of coding sequences beyond annotated stop codons. For example, the UGA-CUAG motif (observed in mammalian genes like OPRL1 and MAPK10) is conserved across vertebrates and linked to high readthrough efficiency (~31% in HEK-293T cells) . Key steps include:

- Phylogenetic alignment of 3' untranslated regions (UTRs) across species to detect conserved nucleotides.

- Mutagenesis of candidate motifs (e.g., deleting CUAG) to assess readthrough loss in reporter assays .

- Secondary structure prediction (e.g., RNA folding tools) to identify conserved stem-loops downstream of stop codons .

What experimental methods are optimal for validating stop codon readthrough efficiency in vitro and in vivo?

Basic Research Question

Dual-luciferase reporter systems are the gold standard for quantifying readthrough:

- Clone the candidate sequence (stop codon + downstream motif) between Renilla (upstream) and firefly luciferase (downstream, lacking an initiation codon) .

- Measure luciferase activity ratios (firefly/Renilla) in transfected cells (e.g., HEK-293T) and compare to controls with sense codon mutations (e.g., UGA→UGG) .

- Western blotting with anti-tag antibodies confirms full-length protein expression .

- For in vivo validation, use ribosome profiling or mass spectrometry to detect extended peptides in endogenous contexts .

How can conflicting data on readthrough efficiency between bioinformatic predictions and experimental results be resolved?

Advanced Research Question

Discrepancies often arise from context-dependent factors (e.g., cell type-specific tRNA pools or RNA-binding proteins). For example, SACM1L was bioinformatically predicted but showed <1% readthrough experimentally . Mitigation strategies:

- Cross-species validation : Test candidates in phylogenetically distant models (e.g., yeast or insect cells) to rule out lineage-specific effects .

- Context optimization : Include native 5' and 3' regulatory sequences in reporter constructs, as OPRL1 readthrough depends on both .

- tRNA profiling : Quantify near-cognate tRNA abundance (e.g., tRNATrp for UGA) in experimental systems .

What mechanisms explain the role of the CUAG motif in enhancing UGA readthrough efficiency?

Advanced Research Question

The CUAG motif likely stabilizes ribosomal interactions at the stop codon. Key findings:

- Positional conservation : The first six nucleotides (UGA-CUA) are universally conserved in vertebrates and contribute ~1.5% baseline readthrough .

- RNA structure : CUAG may prevent mRNA secondary structures that hinder ribosomal progression. Deletion of CUAG reduces readthrough to near-background levels .

- Cognate tRNA synergy : CUAG’s sequence may recruit tRNAs that compete with release factors, as seen in viral readthrough systems .

How do researchers distinguish between functional readthrough and transcriptional/translational noise?

Advanced Research Question

Functional readthrough requires evolutionary conservation and phenotypic relevance. Approaches include:

- Comparative genomics : Identify conserved protein-coding signatures beyond stop codons across ≥12 species .

- Functional assays : Test if readthrough-derived isoforms (e.g., VDRx, a C-terminally extended vitamin D receptor) exhibit altered activity (e.g., reduced calcitriol response in transcriptional assays) .

- Ribosome occupancy : Ribosome profiling in multiple tissues or conditions can confirm active translation of extended regions .

What computational tools predict stop codon readthrough sites genome-wide?

Advanced Research Question

Automated tools like Sang’s program use statistical analysis of nucleotides flanking stop codons (-1 to +6 positions) . Features include:

- Codon preference metrics : Assess compatibility with near-cognate tRNAs.

- Machine learning : Train models on known readthrough cases (e.g., UGA-CUAG) and integrate RNA structure predictions .

- Limitations : False positives may arise in genes with long 3'UTRs lacking conserved coding potential. Manual curation (e.g., excluding selenocysteine sites) is critical .

Why do some stop codon readthrough mechanisms require species-specific factors?

Advanced Research Question

Mechanistic divergence is observed in cross-species studies. For example:

- Yeast systems : Only ~1.2% of metazoan readthrough candidates show activity in S. cerevisiae, likely due to tRNA pool differences .

- Viral vs. mammalian signals : Viral readthrough (e.g., Colorado tick fever virus) relies on RNA stem-loops absent in mammalian genes .

- Tissue-specificity : Drosophila kelch readthrough is developmentally regulated, suggesting co-evolution with tissue-specific trans-acting factors .

How can researchers investigate the functional consequences of readthrough-induced protein isoforms?

Advanced Research Question

Focus on isoform-specific interactions and biochemical activity:

- Co-immunoprecipitation : Compare binding partners of wild-type and readthrough isoforms (e.g., VDR vs. VDRx) .

- Structural modeling : Predict conformational changes in extended domains (e.g., opiate receptor C-terminal tails in OPRL1) .

- Phenotypic assays : Knock out endogenous readthrough motifs using CRISPR and assess cellular/tissue-level defects (e.g., actin cytoskeleton organization in Drosophila) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.